N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-16(15-9-6-10-17(23-2)19(15)20-13)21-18(22)12-24-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTPHASKSFWWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methoxy-2-methylquinoline, which is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 8-hydroxy-2-methylquinoline derivatives.
Reduction: Formation of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyethylamine.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its antiproliferative activity against cancer cells, including hepatocellular carcinoma.
Mechanism of Action
The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. One notable target is the Nur77 receptor, a nuclear receptor involved in the regulation of apoptosis and cell proliferation. The compound binds to Nur77, modulating its expression and sub-cellular localization, which in turn induces apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities between the target compound and related derivatives:
Key Observations:
- Quinoline Derivatives: The target compound’s 8-methoxy and 2-methyl groups distinguish it from ’s 2-phenyl analog, which may reduce steric hindrance while enhancing electron-donating effects. Positional isomerism (e.g., acetamide at 4 vs.
- Phenoxyacetamide Motif: Shared with benzothiazole () and thiazole () derivatives, this group likely contributes to solubility and target binding. Its role in herbicidal () vs. kinase-inhibitory () activity underscores functional versatility .
Physicochemical Properties
- Melting Points: Quinoline derivatives (e.g., ) and phenoxyacetamides () often exhibit high melting points (>250°C) due to hydrogen bonding and crystallinity. The target compound likely shares this trait .
- Solubility: The methoxy group may enhance aqueous solubility compared to non-polar substituents (e.g., phenyl in ) .
Biological Activity
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its pharmacological properties, attached to a phenoxyacetamide group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of quinoline have been shown to exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds related to this compound have demonstrated:
- Inhibition of Tumor Growth : In vivo studies indicated that specific derivatives significantly inhibited tumor growth in xenograft models.
- Mechanism of Action : The compound appears to modulate the Nur77 pathway, which is crucial for apoptosis in cancer cells. It has been shown to up-regulate Nur77 expression and induce autophagy and endoplasmic reticulum stress, leading to apoptosis in hepatocellular carcinoma cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, including:
- Lethal Factor (LF) from Bacillus anthracis : Initial assays indicated that certain analogs exhibit potent inhibitory activity against LF, suggesting potential applications in infectious disease treatment .
- Matrix Metalloproteinases (MMPs) : The compound's structure allows it to act as a selective inhibitor of MMPs, which are implicated in cancer metastasis and tissue remodeling .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline ring and phenoxyacetamide moiety can significantly impact biological activity. Key findings include:
- Positioning of Substituents : The position of methoxy groups on the quinoline ring is critical; moving substituents can lead to loss of activity .
- Linker Length : Variations in the linker length between the quinoline and phenyl groups affect binding affinity and selectivity towards biological targets .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Hepatocellular Carcinoma : A derivative demonstrated an IC50 value of less than 2.0 μM against hepatoma cell lines while showing low toxicity towards normal liver cells (LO2) .
- Inhibition Studies : Compounds were tested against LF and other enzymes using FRET-based assays, revealing a range of IC50 values that highlight their potential as therapeutic agents .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Remarks |
|---|---|---|---|
| 10g | Nur77 | < 2.0 | Broad-spectrum antiproliferative activity |
| 18m | LF | 25 | Potent inhibitor |
| 20g | MMPs | 30 | Selective inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core followed by functionalization. Key steps include:
- Quinoline ring synthesis : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
- Acetamide coupling : Reaction of the quinoline intermediate with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling), and catalyst (e.g., DMAP for efficiency) to improve yield (typically 40–60%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : Confirms regiochemistry of methoxy and methyl groups on the quinoline ring (e.g., δ 2.5 ppm for CH₃, δ 3.9 ppm for OCH₃) .
- HPLC : Ensures >95% purity by reverse-phase methods (C18 column, acetonitrile/water gradient) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 351.1478 for C₂₀H₁₉N₂O₃) .
- X-ray crystallography : Resolves stereochemistry using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Answer : Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains .
- Solubility issues : Use of DMSO vs. aqueous buffers can affect bioavailability .
- Structural analogs : Compare with derivatives like N-(3,4-dimethoxyphenethyl)-2-((7-methoxyquinolin-2-yl)thio)acetamide (IC₅₀: 2.1 µM vs. 8.3 µM) to identify substituent effects .
- Methodology :
- Standardize protocols (e.g., MTT assay conditions, 48-hour incubation).
- Validate results with orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility without compromising quinoline binding .
- Metabolic stability : Replace the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acetamide as an ester for enhanced oral absorption .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Answer :
- Molecular docking : Identify binding interactions with targets like topoisomerase II (e.g., hydrogen bonding with Ser149) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with anticancer activity (R² > 0.85) .
- ADMET prediction : Use SwissADME to prioritize derivatives with favorable bioavailability and low toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
